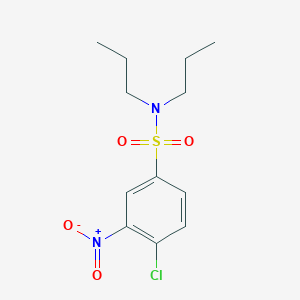

4-chloro-3-nitro-N,N-dipropylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

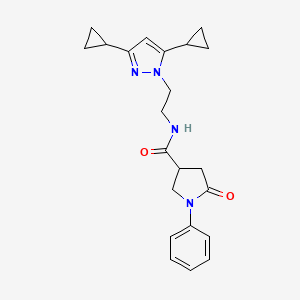

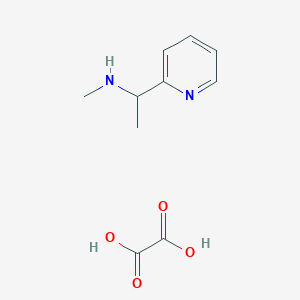

4-Chloro-3-nitro-N,N-dipropylbenzenesulfonamide is a chemical compound with the molecular formula C6H5ClN2O4S . It is used as a chemical intermediate for azo dyes .

Synthesis Analysis

The synthesis of 4-Chloro-3-nitro-N,N-dipropylbenzenesulfonamide involves the reaction of 2-chloronitrobenzene with chlorosulphonic acid . The reaction mass is heated and maintained at 100°C for 6 hours before cooling to ambient temperature and stirring for an additional 12 hours .Molecular Structure Analysis

The molecular structure of 4-Chloro-3-nitro-N,N-dipropylbenzenesulfonamide is characterized by a nitro group (-NO2) and a sulfonyl group (-SO2-) attached to a benzene ring .Chemical Reactions Analysis

The nitro group in 4-Chloro-3-nitro-N,N-dipropylbenzenesulfonamide can undergo various reactions. For instance, nitro compounds can be prepared by the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .Physical And Chemical Properties Analysis

4-Chloro-3-nitro-N,N-dipropylbenzenesulfonamide has a molecular weight of 236.63 . It has a melting point of 25-35 °C and a boiling point of 175-176 °C . It is a crystalline powder with a density of 1.5966 (rough estimate) and a refractive index of 1.6000 (estimate) .Aplicaciones Científicas De Investigación

Ring-Forming Cascade in Enzyme Inhibition : A study by Sapegin et al. (2018) found that 4-chloro-3-nitrobenzenesulfonamide reacted with bis-electrophilic phenols to produce [1,4]oxazepine-based primary sulfonamides. These sulfonamides showed strong inhibition of human carbonic anhydrases, which are therapeutically relevant. This demonstrates the compound's utility in creating enzyme inhibitors through novel ring-forming cascades (Sapegin et al., 2018).

Herbicidal Properties and Structural Analysis : Kang et al. (2015) described the crystal structure of oryzalin, a sulfonamide with the systematic name 4-dipropylamino-3,5-dinitrobenzenesulfonamide, highlighting its herbicidal properties. This study provides insight into the structural features of sulfonamides and their potential applications in agriculture (Kang et al., 2015).

Photolysis Studies : Miller and Crosby (1983) investigated the photooxidation of 4-chloroaniline and N-(4-chlorophenyl)-benzenesulfonamide. They found that irradiation in air-saturated solutions produced 4-chloronitrosobenzene and 4-chloronitrobenzene. This study contributes to understanding the photolytic behavior of related compounds in aqueous solutions (Miller & Crosby, 1983).

Applications in Solid-Phase Synthesis : Fülöpová and Soural (2015) reviewed the use of polymer-supported benzenesulfonamides, prepared from primary amines and nitrobenzenesulfonyl chloride, in various chemical transformations. This includes their application in solid-phase synthesis, demonstrating the versatility of nitrobenzenesulfonamides in synthesizing diverse chemical scaffolds (Fülöpová & Soural, 2015).

Laser Flash Photolysis Studies : Horner, Choi, and Newcomb (2000) used 4-nitrobenzenesulfenate esters as precursors for generating alkoxyl radicals under laser flash photolysis conditions. This study showcases the use of nitrobenzenesulfonamides in advanced radical chemistry and provides insights into alkoxyl radical kinetics (Horner et al., 2000).

Cancer Cell Research : A study by Cumaoğlu et al. (2015) synthesized compounds bearing the sulfonamide fragment and evaluated their anti-cancer activity against various cancer cell lines. This indicates the potential of sulfonamide derivatives in cancer research and therapy (Cumaoğlu et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

4-chloro-3-nitro-N,N-dipropylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O4S/c1-3-7-14(8-4-2)20(18,19)10-5-6-11(13)12(9-10)15(16)17/h5-6,9H,3-4,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYMGVKXGSEFDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2656868.png)

![3-[(Pyridin-4-ylmethylamino)methyl]phenol;hydrochloride](/img/structure/B2656869.png)

![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2656880.png)

![N-[(4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2656882.png)

![5-[(Cyclopentylamino)sulfonyl]indolinyl 2-fluorophenyl ketone](/img/structure/B2656887.png)